molecular formula C11H15NO4S B1671374 Etebenecid CAS No. 1213-06-5

Etebenecid

Cat. No. B1671374
CAS RN: 1213-06-5
M. Wt: 257.31 g/mol
InChI Key: UACOQEQOBAQRDQ-UHFFFAOYSA-N
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Description

Etebenecid is a uricosuric agent that lowers uric acid levels in the body by increasing the elimination of uric acid by the kidneys . It also inhibits penicillin tubular secretion .


Molecular Structure Analysis

The Etebenecid molecule contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .

Scientific Research Applications

Clonogenic Assays in Cancer Research

Etebenecid has been utilized in the enhancement of clonogenic assays, which are pivotal for testing the effects of drugs and genes on cell growth and proliferation in vitro. A novel method, referred to as ETeB, has been reported for staining cell colonies. This method, involving Ethidium bromide (ETeB), is effective for staining colonies on collagen and other substrates. It offers several advantages like reduced background, a quick procedure without the need for a post-stain washing step, immediate colony visualization, and applicability across various cell lines. This makes it a valuable tool in both small and large-scale clonogenic experiments, particularly in cancer research (Guda, Natale, & Markowitz, 2007).

Enhancing Ethylene Response in Plant Research

Another significant application of etebenecid-like compounds is in the field of plant biology, particularly in understanding the ethylene signaling pathway. Ethylene is a crucial plant hormone regulating growth, development, and environmental responses. Studies have identified and characterized major components in the ethylene signaling pathway in plants, contributing to a deeper understanding of plant biology. Research in this area can inform agricultural practices and genetic engineering of plants for improved growth and stress resistance (Stepanova & Ecker, 2000).

Gene Expression and Ripening Processes in Fruits

Etebenecid-related compounds have been explored in research focused on gene expression during fruit ripening processes. Understanding the molecular mechanisms underlying fruit ripening can have significant implications in agriculture and food science. This research includes the study of ethylene-regulated gene expression and its role in fruit ripening, providing insights that could lead to better control of the ripening process, enhancing fruit quality and shelf life (Park et al., 2017).

Environmental and Ecological Studies

Compounds similar to etebenecid have been applied in environmental and ecological research. For example, studies involving the analysis of ethylene-regulated gene expression in environmental contexts have been conducted. These studies help in understanding how environmental factors influence gene expression and plant responses, contributing to the broader understanding of ecological systems and their responses to environmental changes (Zhong & Burns, 2006).

Transdisciplinary Research Methodologies

Finally, etebenecid-like methodologies have been applied in transdisciplinary research, aiming to integrate scientific and societal aspects. This approach is vital inaddressing complex societal challenges where scientific research needs to be linked with practical applications and community engagement. For instance, emergent transdisciplinary design research (ETDR) is a methodology developed to address issues in complex, conflict-prone, and socially fluid contexts, such as in informal settlements. This approach emphasizes the co-design of research processes, co-production of transformative knowledge, and implementation of strategic interventions, informed by local contextual dynamics (van Breda & Swilling, 2018).

Safety And Hazards

Etebenecid is considered hazardous according to the safety data sheet . It can cause serious eye damage .

properties

IUPAC Name

4-(diethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACOQEQOBAQRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023011
Record name Ethebenecid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Etebenecid

CAS RN

1213-06-5
Record name Ethebenecid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etebenecid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001213065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etebenecid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethebenecid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etebenecid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETEBENECID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4413I5098G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Choi, YM Lee, JG Jee - International Journal of Molecular Sciences, 2017 - mdpi.com
… ), aminohippuric acid (ZINC119344), and etebenecid (ZINC1380), in ascending order of their … etebenecid, it would be reasonable to assume that etebenecid also has no inhibitory effect. …
Number of citations: 13 www.mdpi.com
A AGENT - 1999 - Springer
… etebenecid - ethebenecid. etersalate lINN] is a compound combining a paracetamol … ethebenecid IBAN] (etebenecid IINNI; NSC 140115) isa substituted sulphonylbenzoic acid, a …
Number of citations: 0 link.springer.com
CK Hatton - Pediatric Clinics of North America, 2007 - Elsevier
… The internal standard (etebenecid) is added to each sample and control during work-up; detecting it shows that the assay performed as expected. Detecting the diuretics spiked into the …
Number of citations: 21 www.sciencedirect.com
BSD Headlines - antidopingresearch.org
Young athletes breaking into the elite level can look forward to giving interviews, autographs… and urine samples. This article shows what happens when the latter are tested for …
Number of citations: 3 www.antidopingresearch.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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